molecular formula C14H26N2O5 B8049887 (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valine

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valine

Cat. No.: B8049887
M. Wt: 302.37 g/mol
InChI Key: RMDZXXFVJPCCMD-JTQLQIEISA-N
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Description

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valine is a compound with the molecular formula C14H26N2O5 and a molecular weight of 302.37 g/mol. It is a derivative of L-valine, an essential amino acid, and contains an oxetane ring, which is a four-membered cyclic ether. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Properties

IUPAC Name

(2S)-3-methyl-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-9(2)10(11(17)18)16-14(7-20-8-14)6-15-12(19)21-13(3,4)5/h9-10,16H,6-8H2,1-5H3,(H,15,19)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDZXXFVJPCCMD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1(COC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1(COC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valine typically involves multiple steps. One common method starts with the protection of the amino group of L-valine using the tert-butoxycarbonyl (Boc) group. This is followed by the formation of the oxetane ring through a cyclization reaction.

Chemical Reactions Analysis

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be performed to modify the oxetane ring or the Boc-protected amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring or the Boc-protected amino group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving amino acid derivatives and their biological activities.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. The oxetane ring can also participate in various chemical reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valine is unique due to its combination of an oxetane ring and a Boc-protected amino group. Similar compounds include:

    (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine: This compound has a similar structure but with a leucine backbone instead of valine.

    (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid: This compound has an acetic acid moiety instead of an amino acid backbone.

These similar compounds share some chemical properties but differ in their specific applications and biological activities.

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